molecular formula C12H8N2S B14392164 2-Phenylthieno[3,4-b]pyrazine CAS No. 90070-12-5

2-Phenylthieno[3,4-b]pyrazine

Cat. No.: B14392164
CAS No.: 90070-12-5
M. Wt: 212.27 g/mol
InChI Key: JAWKWOQUGKLQKX-UHFFFAOYSA-N
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Description

2-Phenylthieno[3,4-b]pyrazine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazine ring, with a phenyl group attached to the second position of the thiophene ring.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthieno[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenylthieno[3,4-b]pyrazine in biological systems is not fully understood. it is believed to interact with various molecular targets, including protein kinases and topoisomerases, which play critical roles in cell signaling and DNA replication. The compound may exert its effects by inhibiting these enzymes, leading to disrupted cellular processes and potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Phenylthieno[3,4-b]pyrazine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The combination of the thiophene and pyrazine rings also imparts distinct electronic properties, making it valuable for applications in organic electronics and medicinal chemistry .

Properties

CAS No.

90070-12-5

Molecular Formula

C12H8N2S

Molecular Weight

212.27 g/mol

IUPAC Name

3-phenylthieno[3,4-b]pyrazine

InChI

InChI=1S/C12H8N2S/c1-2-4-9(5-3-1)10-6-13-11-7-15-8-12(11)14-10/h1-8H

InChI Key

JAWKWOQUGKLQKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CSC=C3N=C2

Origin of Product

United States

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